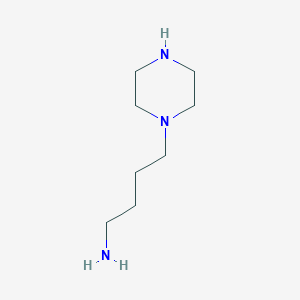

1-Piperazinebutanamine

説明

Synthesis Analysis

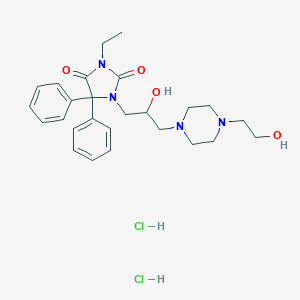

The synthesis of piperazine derivatives, including 1-Piperazinebutanamine, involves strategic modifications to enhance their therapeutic efficacy. The process typically focuses on altering the substitution pattern on the piperazine nucleus to exploit its broad potential in medicine. These modifications are crucial for discovering drug-like elements that are effective against various diseases, including challenging conditions like multidrug-resistant strains of Mycobacterium tuberculosis (MTB) and cancer (Rathi et al., 2016; Girase et al., 2020).

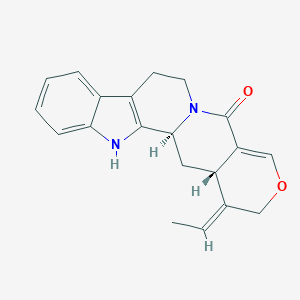

Molecular Structure Analysis

The molecular structure of piperazine derivatives, including 1-Piperazinebutanamine, plays a pivotal role in their therapeutic capabilities. Structural modifications, particularly at the N-1 and N-4 positions of the piperazine scaffold, are explored to overcome drawbacks such as solubility, low bioavailability, and imbalance between pharmacokinetic and pharmacodynamic profiles, leading to the development of novel derivatives or analogs (Chopra et al., 2023; Chaudhary et al., 2023).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, including N-dealkylation, which is a significant metabolic pathway for these compounds. This process, especially relevant for arylpiperazine derivatives, results in the formation of 1-aryl-piperazines, which have diverse effects on serotonin receptor-related functions and other neurotransmitter receptors (Caccia, 2007).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility and bioavailability, are critical for their medicinal effectiveness. Piperine, for example, demonstrates the importance of physical properties in enhancing the bioavailability of various therapeutic drugs, including carbamazepine, curcumin, and ciprofloxacin, by inhibiting metabolizing enzymes (Chaudhri & Jain, 2023).

Chemical Properties Analysis

Piperazine derivatives exhibit a wide range of chemical properties, including antioxidant activity. These compounds, when attached to different heterocyclic rings or natural compounds, have shown to improve antioxidant activity, demonstrating their potential in developing new therapeutic agents with enhanced efficacy (Begum et al., 2020).

科学的研究の応用

Neuropharmacology : 1-(m-trifluoromethylphenyl)-piperazine acts as a serotonin receptor agonist in rat brains, influencing serotonin turnover and binding to brain membranes (Fuller et al., 1978).

Parasitology : Piperazine effectively blocks Ascaris suum larval moulting and development, altering larval proteome expression profiles and inhibiting moulting-specific enzyme activity (Islam et al., 2006). It also causes flaccid paralysis of Ascaris lumbricoides parasites, possibly due to a curare-like effect (Castillo et al., 1963).

Therapeutics : Oxygenated analogues of certain piperazine derivatives show potential as extended-action agents for cocaine-abuse therapy (Lewis et al., 1999). Piperazine derivatives have broad therapeutic potential, including CNS, anticancer, cardio-protective, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic applications, and imaging (Rathi et al., 2016).

Textile Applications : Piperazine-phosphonates derivatives effectively prevent thermal degradation of cotton fabric, making them promising flame retardants (Nguyen et al., 2014).

Drug Abuse Detection : Piperazine-like compounds are potential designer drugs-of-abuse, and their detection and identification require specific techniques, applicable in forensic toxicological studies (de Boer et al., 2001).

Cancer Therapy : Piperazirum, a novel alkaloid from Arum palaestinum Boiss, shows significant cytotoxicity against cultured tumor cell lines (El-Desouky et al., 2007).

作用機序

Safety and Hazards

特性

IUPAC Name |

4-piperazin-1-ylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N3/c9-3-1-2-6-11-7-4-10-5-8-11/h10H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YONXRSPFKCGRNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20403418 | |

| Record name | 1-Piperazinebutanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Piperazinebutanamine | |

CAS RN |

103315-50-0 | |

| Record name | 1-Piperazinebutanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Erbium tris[bis(trimethylsilyl)amide]](/img/structure/B24557.png)

![3-[(2-Amino-3-hydroxypropanoyl)amino]propanoic acid](/img/structure/B24563.png)

![1,3,5-Methenocyclopenta[cd]pentalene,decahydro-1-methyl-,(1S)-(9CI)](/img/structure/B24566.png)